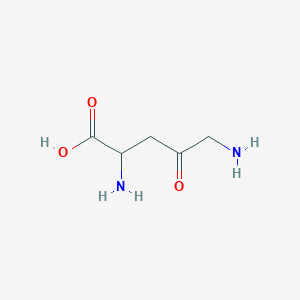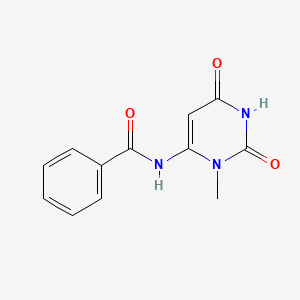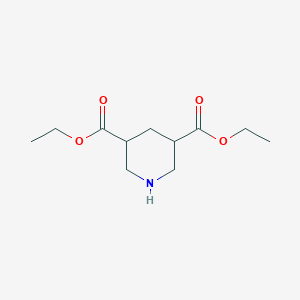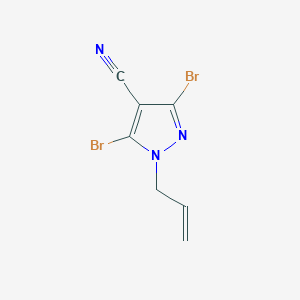
1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of allyl and dibromo substituents at positions 1 and 3, respectively, and a carbonitrile group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of pyrazole-4-carbonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another approach involves the bromination of 1-allyl-1H-pyrazole-4-carbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 3 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The presence of the allyl group allows for cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazole-4-carboxylic acid or other oxidized derivatives.
Reduction Products: Reduction can yield pyrazole-4-amine or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.
Mécanisme D'action
The mechanism of action of 1-allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the allyl and dibromo substituents can influence the compound’s binding affinity and selectivity towards its targets. The carbonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbonitrile: Similar structure but with methyl groups instead of bromine atoms.
1-Allyl-3,5-dichloro-1H-pyrazole-4-carbonitrile: Similar structure but with chlorine atoms instead of bromine atoms.
1-Allyl-3,5-difluoro-1H-pyrazole-4-carbonitrile: Similar structure but with fluorine atoms instead of bromine atoms.
Uniqueness
1-Allyl-3,5-dibromo-1H-pyrazole-4-carbonitrile is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C7H5Br2N3 |
|---|---|
Poids moléculaire |
290.94 g/mol |
Nom IUPAC |
3,5-dibromo-1-prop-2-enylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H5Br2N3/c1-2-3-12-7(9)5(4-10)6(8)11-12/h2H,1,3H2 |
Clé InChI |
DMEBWIODCDFUBI-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=C(C(=N1)Br)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


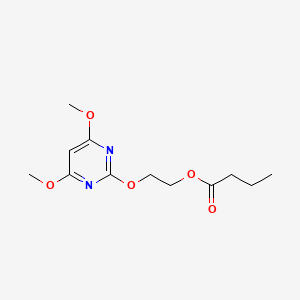
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
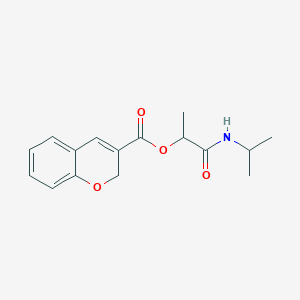
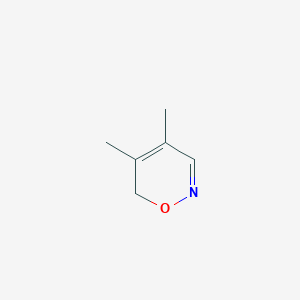

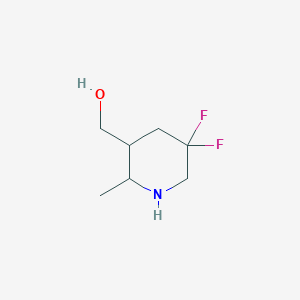
![6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione](/img/structure/B12941258.png)

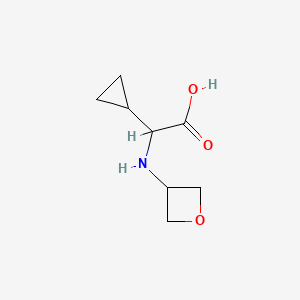
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B12941269.png)

